Tesaglitazar

Description

This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound is more potent on the gamma subtype than on the alpha subtype of PPAR. This agent improves atherogenic dyslipidemia but may cause an increase in fibrosarcoma formation.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

structure in first source

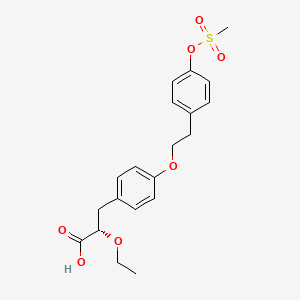

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGTZJYQWSUFET-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048773 | |

| Record name | Tesaglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251565-85-2 | |

| Record name | Tesaglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesaglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesaglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesaglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tesaglitazar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESAGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesaglitazar mechanism of action in lipid metabolism

An In-Depth Technical Guide on the Core Lipid-Modulating Mechanism of Action of Tesaglitazar

Introduction

This compound is a dual-acting peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1][2] This dual agonism allows it to comprehensively address the intertwined pathologies of dyslipidemia and insulin resistance, which are characteristic features of type 2 diabetes and the metabolic syndrome.[2] While its clinical development was discontinued, the study of this compound has provided significant insights into the therapeutic potential of dual PPARα/γ activation for managing metabolic disorders.[3] This guide provides a detailed technical overview of the molecular mechanisms through which this compound modulates lipid metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Dual PPARα and PPARγ Agonism

The primary mechanism of action of this compound is the activation of two key nuclear receptors: PPARα and PPARγ.[1] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding by an agonist like this compound, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα-Mediated Effects on Lipid Metabolism

PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation by this compound orchestrates a coordinated response to lower plasma triglycerides and VLDL levels, and in some contexts, raise HDL cholesterol.

-

Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal β-oxidation of fatty acids. This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.

-

Reduced Triglyceride Synthesis and VLDL Secretion: By decreasing the fatty acid substrate pool and potentially downregulating enzymes involved in triglyceride synthesis, PPARα activation leads to reduced hepatic production and secretion of very-low-density lipoprotein (VLDL) particles.

-

Enhanced Lipoprotein Lipase (LPL) Activity: PPARα agonists can increase the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating VLDL and chylomicrons, facilitating the clearance of triglyceride-rich lipoproteins from the plasma. This is further enhanced by the downregulation of Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL. In obese Zucker rats, this compound treatment reduced VLDL apolipoprotein CIII content by 86%.

-

Modulation of HDL Cholesterol: PPARα activation increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), which can contribute to increased HDL-C levels.

PPARγ-Mediated Effects on Lipid Metabolism

PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity. While its primary role is in glucose homeostasis, its activation by this compound indirectly but powerfully influences lipid metabolism.

-

Improved Insulin Sensitivity: PPARγ agonists like this compound enhance the sensitivity of peripheral tissues, particularly adipose tissue, to insulin.

-

Enhanced Fatty Acid Uptake in Adipose Tissue: Improved insulin signaling in adipocytes promotes the uptake and storage of free fatty acids (FFAs) in adipose tissue. This "lipid-trapping" effect reduces the flux of FFAs to the liver and skeletal muscle, thereby decreasing the substrate for hepatic VLDL production and mitigating ectopic lipid accumulation that contributes to insulin resistance in other tissues.

-

Adipokine Regulation: this compound treatment has been shown to markedly increase the expression and plasma levels of adiponectin, an adipokine known to improve insulin sensitivity and have anti-inflammatory properties.

The combined activation of both PPARα and PPARγ results in a synergistic improvement of the overall lipid profile, addressing both the overproduction of triglyceride-rich lipoproteins from the liver and the peripheral insulin resistance that drives excess FFA flux.

Quantitative Data on Lipid Profile Modulation

The dual agonism of this compound translates into significant, dose-dependent improvements in the lipid profiles of both preclinical models and human subjects.

Preclinical Studies

Animal models of insulin resistance and dyslipidemia have been crucial in elucidating the lipid-modifying effects of this compound.

Table 1: Effects of this compound in Obese Zucker Rats

| Parameter | Obese Control | This compound (3 µmol/kg/day for 4 wk) | % Change | Reference |

|---|---|---|---|---|

| Hepatic TG Secretion | --- | --- | ↓ 47% | |

| Plasma TG Clearance | --- | --- | ↑ 490% | |

| VLDL ApoC-III Content | --- | --- | ↓ 86% |

| Fasting Plasma TG | Markedly elevated | Markedly lowered | --- | |

Table 2: Effects of this compound in APOE*3Leiden.CETP Transgenic Mice (8-week treatment)

| Parameter | Control Group | This compound Group | % Change | Reference |

|---|---|---|---|---|

| Total Cholesterol (mmol/L) | ~11 | ~5.5 | ↓ ~50% (P < 0.001) | |

| Triglycerides (mmol/L) | ~2.2 | < 1.0 | ↓ >50% (P < 0.001) | |

| (V)LDL-C | --- | --- | ↓ ~80% | |

| HDL-C | --- | --- | ↑ ~45% | |

| CETP Mass | --- | --- | ↓ (P < 0.001) |

| CETP Activity | --- | --- | ↓ (P < 0.001) | |

Clinical Studies

Human trials have confirmed the potent lipid-altering effects of this compound in patients with metabolic abnormalities.

Table 3: Effects of this compound in Non-Diabetic, Insulin-Resistant Patients (12-week treatment)

| Parameter | Placebo | This compound (1.0 mg/day) | % Change vs Placebo | p-value | Reference |

|---|---|---|---|---|---|

| Fasting Triglycerides | --- | --- | ↓ 37% | <0.0001 | |

| Non-HDL-Cholesterol | --- | --- | ↓ 15% | <0.0001 | |

| HDL-Cholesterol | --- | --- | ↑ 16% | <0.0001 |

| Non-Esterified Fatty Acids (NEFA) | --- | --- | ↓ 40% | <0.0001 | |

Table 4: Effects of this compound in Patients with Type 2 Diabetes (GLAD Trial, 12-week treatment)

| Parameter | Placebo | This compound (0.5 mg) | This compound (1.0 mg) | This compound (2.0 mg) | This compound (3.0 mg) | Reference |

|---|---|---|---|---|---|---|

| Triglycerides (% change) | --- | -17.2% (p<0.01) | -32.9% (p<0.0001) | -41.0% (p<0.0001) | -40.9% (p<0.0001) | |

| HDL-C (% change) | --- | NS | +15.0% (p<0.001) | +13.0% (p<0.001) | +12.9% (p<0.001) | |

| Non-HDL-C (% change) | --- | NS | -13.2% (p<0.0001) | -22.2% (p<0.0001) | -25.0% (p<0.0001) | |

| VLDL-C (% change) | --- | NS | -36.9% (p<0.0001) | -49.8% (p<0.0001) | -52.5% (p<0.0001) |

| Apolipoprotein B (% change) | --- | -15.0% (p<0.0001) | -15.7% (p<0.0001) | -21.0% (p<0.0001) | -22.3% (p<0.0001) | |

Experimental Protocols

The data presented above were generated using established and rigorous experimental methodologies.

In Vitro PPAR Transactivation Assay

-

Objective: To determine the potency (EC50) of this compound for activating PPARα and PPARγ.

-

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CHO) is cultured under standard conditions.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of either human or rat PPARα or PPARγ, fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the degree of PPAR activation.

-

Data Analysis: Dose-response curves are generated by plotting luciferase activity against this compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis. This compound has shown EC50 values of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.

-

Preclinical Animal Model: Obese Zucker Rat

-

Objective: To evaluate the effects of this compound on glucose and lipid intolerance in a genetic model of obesity and insulin resistance.

-

Methodology:

-

Animal Model: Male obese (fa/fa) Zucker rats are used, with lean (Fa/?) littermates serving as healthy controls.

-

Treatment Groups: Animals are divided into groups: lean controls, obese controls, and obese rats treated with this compound (e.g., 3 µmol·kg⁻¹·day⁻¹ for 4 weeks via oral gavage).

-

Metabolic Testing:

-

Oral Glucose/Lipid Tolerance Test: After a fasting period, rats are given an oral load of glucose and triglycerides. Blood samples are collected at timed intervals to measure plasma glucose, insulin, FFA, and triglyceride levels.

-

Triton WR1339 Method: To assess lipid kinetics, rats are injected with Triton WR1339, a detergent that blocks LPL-mediated clearance of triglyceride-rich lipoproteins. The rate of triglyceride accumulation in the plasma is measured to determine the hepatic triglyceride secretion rate. Plasma TG clearance is measured separately.

-

-

Biochemical Analysis: Plasma samples are analyzed for lipids, lipoproteins, and hormones using standard enzymatic assays and ELISAs.

-

References

An In-depth Technical Guide to the Dual PPAR α/γ Agonism of Tesaglitazar

Introduction

Tesaglitazar is a potent, orally active, dual-acting agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1][2] Developed for the treatment of type 2 diabetes and its associated dyslipidemia, it aimed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3] While this compound demonstrated significant efficacy in improving glycemic control and lipid profiles in numerous preclinical and clinical studies, its development was discontinued during Phase III trials due to an unfavorable risk-benefit profile, primarily concerning renal adverse effects.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. There are three main PPAR isotypes: α, β/δ, and γ.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. Consequently, PPARα agonists, like fibrates, are effective at lowering circulating triglycerides and very-low-density lipoprotein (VLDL) levels.

-

PPARγ: Most abundantly expressed in adipose tissue, with lower levels in the colon, macrophages, and pancreatic beta cells. It is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity and glucose metabolism. PPARγ agonists, such as thiazolidinediones (TZDs), enhance insulin sensitivity in peripheral tissues and are used to treat type 2 diabetes.

The rationale behind developing a dual PPARα/γ agonist like this compound was to simultaneously target the hyperglycemia and dyslipidemia characteristic of type 2 diabetes and metabolic syndrome.

Mechanism of Action of this compound

This compound functions by binding to and activating both PPARα and PPARγ, thereby integrating the metabolic benefits of both pathways.

-

PPARγ Agonism: Activation of PPARγ by this compound enhances insulin sensitivity, leading to improved glycemic control. This is achieved by upregulating genes involved in glucose uptake in peripheral tissues and modulating the expression of adipocytokines, such as increasing the production of insulin-sensitizing adiponectin. This results in a reduction of fasting plasma glucose, insulin levels, and overall insulin resistance.

-

PPARα Agonism: Concurrently, this compound's activation of PPARα stimulates hepatic fatty acid oxidation and alters lipoprotein metabolism. This leads to a robust reduction in plasma triglycerides, VLDL, and apolipoprotein B. It also contributes to an increase in high-density lipoprotein (HDL) cholesterol levels.

This dual activation provides a comprehensive approach to managing the interconnected metabolic disturbances of type 2 diabetes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Non-selective PPAR | Tocris Bioscience [tocris.com]

- 3. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

Tesaglitazar: A Comprehensive Technical Review of its Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tesaglitazar (formerly AZ 242) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1] Developed for the management of type 2 diabetes and associated metabolic abnormalities, it demonstrated the potential to concurrently address hyperglycemia, dyslipidemia, and insulin resistance.[2][3] Preclinical and clinical studies revealed its efficacy in improving glycemic control and lipid profiles.[4][5] However, the development of this compound was discontinued in May 2006 during Phase III clinical trials due to an unfavorable benefit-risk profile, including concerns about cardiac and renal adverse effects. This technical guide provides a detailed overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic processes. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily leads to decreased triglyceride levels. PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization.

The recognition of the distinct but complementary roles of PPARα and PPARγ in metabolic regulation led to the development of dual agonists, with the therapeutic goal of simultaneously managing the dyslipidemia and hyperglycemia characteristic of type 2 diabetes. This compound emerged as a potent dual PPARα/γ agonist from this drug discovery effort.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon activation by a ligand such as this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARγ by this compound in adipose tissue promotes the differentiation of adipocytes and increases the expression of genes involved in insulin signaling and glucose uptake, leading to improved insulin sensitivity. Concurrently, activation of PPARα in the liver enhances fatty acid oxidation and reduces the expression of apolipoprotein C-III, resulting in decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.

Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tesaglitazar's Impact on Glucose Uptake and Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has demonstrated significant effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound modulates the expression of a multitude of genes involved in insulin signaling, glucose transport, and fatty acid metabolism. This guide provides an in-depth technical overview of the mechanisms by which this compound enhances glucose uptake and improves insulin sensitivity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. Although the clinical development of this compound was discontinued, the data generated provides valuable insights into the therapeutic potential and mechanistic actions of dual PPAR agonists.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a molecular switch, binding to and activating two key nuclear receptors:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, and a reduction in circulating triglycerides.

-

PPARγ: Highly expressed in adipose tissue and to a lesser extent in skeletal muscle and liver. Its activation is central to the insulin-sensitizing effects, promoting adipocyte differentiation, enhancing glucose uptake, and increasing the expression of genes involved in insulin signaling.

The dual agonism of this compound offers a multi-faceted approach to improving metabolic health by simultaneously addressing dyslipidemia and insulin resistance.

Quantitative Effects on Glucose Metabolism and Insulin Sensitivity

This compound has been shown to dose-dependently improve markers of glycemic control and insulin sensitivity in both animal models and human subjects.

Clinical Data in Patients with Type 2 Diabetes

A 12-week, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes revealed significant dose-dependent reductions in fasting plasma glucose (FPG) and improvements in markers of insulin resistance.

| Dose of this compound | Change in Fasting Plasma Glucose (mg/dL) | Percent Change in Triglycerides |

| 0.5 mg | -30.3 | -17.2% |

| 1.0 mg | -41.1 | -32.9% |

| 2.0 mg | -55.0 | -41.0% |

| 3.0 mg | -60.9 | -40.9% |

Data from the Glucose and Lipid Assessment in Diabetes (GLAD) trial.

Preclinical Data: Tissue-Specific Glucose Uptake in Zucker Rats

A study utilizing the hyperinsulinemic-euglycemic clamp technique in obese Zucker rats, a model of insulin resistance, provided quantitative data on tissue-specific glucose utilization rates (R'g) following 3 weeks of treatment with this compound (3 µmol/kg/day).

| Tissue | Treatment Group | Basal R'g (µmol/100g/min) | Insulin-Stimulated R'g (µmol/100g/min) |

| White Quadriceps Muscle | Obese Control | 1.8 ± 0.3 | 2.5 ± 0.5 |

| This compound | 1.5 ± 0.2 | 8.9 ± 1.5 | |

| Red Gastrocnemius Muscle | Obese Control | 10.1 ± 1.5 | 12.3 ± 2.1 |

| This compound | 7.8 ± 0.9 | 25.6 ± 3.8 | |

| White Adipose Tissue | Obese Control | 0.4 ± 0.1 | 0.6 ± 0.1 |

| This compound | 0.3 ± 0.1 | 2.1 ± 0.4 |

Data are presented as mean ± SE.[1]

These data demonstrate that this compound significantly enhances insulin-stimulated glucose uptake in both skeletal muscle and adipose tissue.

Signaling Pathways Modulated by this compound

The insulin-sensitizing effects of this compound are mediated through the modulation of key signaling pathways that govern glucose transport. As a PPARγ agonist, this compound is hypothesized to enhance the insulin signaling cascade, leading to increased translocation of the glucose transporter 4 (GLUT4) to the cell surface.

Hypothesized Insulin Signaling Pathway Enhancement

The following diagram illustrates the proposed mechanism by which this compound enhances insulin-stimulated glucose uptake.

Role of Adiponectin and Leptin

This compound, through PPARγ activation, has been shown to increase the expression and circulating levels of adiponectin, an adipokine known to enhance insulin sensitivity. Conversely, while data on this compound's direct effect on leptin is less clear, improved insulin sensitivity is often associated with a reduction in leptin resistance. The adiponectin-to-leptin ratio is considered a key indicator of adipose tissue health and insulin sensitivity.

Detailed Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp for Measuring Whole-Body and Tissue-Specific Insulin Sensitivity

This protocol is a gold-standard method for assessing insulin action in vivo.

Objective: To measure whole-body glucose disposal and tissue-specific glucose uptake under hyperinsulinemic, euglycemic conditions.

Animal Model: Male Zucker rats (or other relevant models).

Procedure:

-

Surgical Preparation: 5-7 days prior to the clamp, catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions).

-

Fasting: Animals are fasted overnight (approximately 16 hours) before the experiment.

-

Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure basal hepatic glucose production. Blood samples are collected at the end of this period.

-

Clamp Period (120 minutes):

-

A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a desired physiological or supraphysiological level.

-

A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (basal glucose levels).

-

Blood samples are taken at regular intervals (e.g., every 10 minutes) to monitor plasma glucose and insulin levels.

-

At a specific time point during the clamp (e.g., 75 minutes), a bolus of 2-deoxy-D-[¹⁴C]glucose is administered to measure tissue-specific glucose uptake.

-

-

Tissue Harvesting: At the end of the clamp, animals are euthanized, and tissues of interest (e.g., skeletal muscle, adipose tissue, liver) are collected and frozen for later analysis.

Data Analysis:

-

Whole-Body Glucose Disposal Rate (Rd): Calculated from the steady-state glucose infusion rate (GIR) during the clamp.

-

Hepatic Glucose Production (HGP): Determined by the rate of appearance of [3-³H]glucose.

-

Tissue-Specific Glucose Utilization Rate (R'g): Calculated from the tissue content of 2-deoxy-D-[¹⁴C]glucose-6-phosphate.

The following diagram illustrates the workflow of the hyperinsulinemic-euglycemic clamp procedure.

In Vitro 2-Deoxy-D-Glucose Uptake Assay in Adipocytes and Myotubes

This assay measures glucose transport into cultured cells and is a key method for assessing insulin sensitivity at the cellular level.

Objective: To quantify basal and insulin-stimulated glucose uptake in cultured adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6).

Procedure:

-

Cell Culture and Differentiation:

-

Adipocytes (3T3-L1): Preadipocytes are grown to confluence and then differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.

-

Myotubes (L6): Myoblasts are grown to confluence and then differentiated into myotubes by switching to a low-serum medium.

-

-

Serum Starvation: Differentiated cells are serum-starved for a defined period (e.g., 2-4 hours) to establish a basal state.

-

Insulin Stimulation: Cells are incubated with or without insulin (e.g., 100 nM) for a specific time (e.g., 30 minutes) to stimulate glucose transport.

-

Glucose Uptake:

-

The stimulation medium is removed, and cells are incubated with a transport solution containing 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).

-

The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to determine the amount of 2-deoxy-D-[³H]glucose taken up by the cells.

Data Analysis:

-

Glucose uptake is typically expressed as pmol or nmol of 2-deoxy-D-glucose per mg of protein per minute.

-

The fold-stimulation by insulin is calculated by dividing the insulin-stimulated glucose uptake by the basal glucose uptake.

Conclusion

This compound robustly improves insulin sensitivity and glucose metabolism through its dual activation of PPARα and PPARγ. Preclinical and clinical data demonstrate its efficacy in reducing hyperglycemia and enhancing glucose uptake in key metabolic tissues. The primary mechanism of action is believed to be the potentiation of the insulin signaling pathway via PPARγ activation, leading to increased GLUT4 translocation and consequently, greater glucose disposal. While the development of this compound was halted, the extensive research conducted provides a valuable framework for understanding the therapeutic potential of dual PPAR agonists in the management of type 2 diabetes and the metabolic syndrome. Further investigation into the precise molecular events downstream of this compound activation will continue to inform the development of next-generation insulin-sensitizing agents.

References

Tesaglitazar's Regulation of Gene Expression in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with activity at both PPARα and PPARγ subtypes.[1] These nuclear receptors are critical regulators of lipid and glucose metabolism, making this compound a compound of interest for metabolic diseases.[2][3] In hepatocytes, the activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that modulate the expression of a wide array of genes, influencing metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in hepatocytes, presenting quantitative data on gene expression changes, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound functions as a ligand for PPARα and PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in a variety of metabolic processes.[4]

This compound exhibits different potencies for the PPAR subtypes, with an EC50 of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.[1]

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes in hepatocytes following treatment with this compound, as reported in various studies.

Table 1: Microarray Analysis of Gene Expression in Primary Human Hepatocytes

| This compound Concentration | Number of Differentially Expressed Genes | Key Regulated Pathways | Reference |

| 1.4 µM | 189 | Lipid Metabolism, Cellular Stress | |

| 7.2 µM | 326 | Lipid Metabolism, Cellular Stress | |

| 36 µM | 359 | Lipid Metabolism, Cellular Stress | |

| Not Specified | 2111 - 3277 | Lipid, Carbohydrate, Xenobiotic, and Cholesterol Metabolism; Inflammation and Immunity |

Note: The study by Rogue et al. (2011) reported a higher number of differentially expressed genes, which may be attributed to different analytical methods and lack of correction for multiple testing.

Table 2: Quantitative Real-Time PCR Analysis of Inflammatory Gene Expression in the Liver of Diabetic Mice

| Gene | Treatment Group | Fold Change vs. Diabetic Control | p-value | Reference |

| TNF-α | This compound | Reduced | P<0.01 | |

| MCP-1 | This compound | Reduced | P<0.05 | |

| IL-6 | This compound | Reduced | P<0.05 |

Note: This study was conducted in the liver of diabetic LDLr-/- mice, which includes hepatocytes and other cell types. The observed changes in gene expression are indicative of the overall hepatic response to this compound.

Mandatory Visualization

Signaling Pathway of this compound in Hepatocytes

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

Primary Hepatocyte Culture and Treatment

This protocol is adapted from methodologies used in studies of PPAR agonists on primary human hepatocytes.

Materials:

-

Cryopreserved or freshly isolated primary human or rodent hepatocytes

-

Williams' E Medium (or equivalent hepatocyte culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Collagen-coated culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Thawing and Plating: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer to a conical tube containing pre-warmed culture medium. Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion. Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.15 x 10^6 cells/cm²).

-

Cell Attachment: Incubate the plated cells in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow for cell attachment.

-

Treatment: After attachment, replace the medium with fresh, serum-free culture medium containing the desired concentration of this compound or an equivalent volume of vehicle (DMSO). Typical concentrations for in vitro studies range from low micromolar to nanomolar, based on the EC50 values.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.

Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for analyzing the expression of specific genes in this compound-treated hepatocytes.

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)

-

SYBR Green or TaqMan qPCR Master Mix

-

Gene-specific forward and reverse primers

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Isolation: Lyse the treated and control hepatocytes directly in the culture wells using the lysis buffer provided in the RNA isolation kit. Follow the manufacturer's protocol for RNA purification, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or equivalent.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (at an optimized concentration, typically 100-500 nM), and diluted cDNA template in a qPCR plate. Include no-template controls (NTCs) to check for contamination.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

Microarray Analysis

This protocol outlines the general steps for global gene expression profiling of this compound-treated hepatocytes using microarrays.

Materials:

-

RNA isolation kit

-

RNA quality assessment tools (spectrophotometer, Bioanalyzer)

-

RNA amplification and labeling kit (e.g., Illumina TotalPrep RNA Amplification Kit)

-

Microarray platform (e.g., Illumina BeadChips, Affymetrix GeneChips)

-

Hybridization oven

-

Microarray scanner

-

Data analysis software

Procedure:

-

Sample Preparation: Isolate high-quality total RNA from this compound-treated and control hepatocytes as described in the qPCR protocol.

-

RNA Amplification and Labeling: Amplify and label the RNA using a suitable kit according to the manufacturer's protocol. This typically involves reverse transcribing the RNA into cDNA, followed by in vitro transcription to generate biotinylated cRNA.

-

Hybridization: Hybridize the labeled cRNA to the microarray chip for a specified period (e.g., 16-18 hours) in a hybridization oven.

-

Washing and Staining: After hybridization, wash the microarray chips to remove non-specifically bound cRNA and then stain with a fluorescently labeled streptavidin conjugate.

-

Scanning: Scan the microarray chip using a high-resolution microarray scanner to detect the fluorescent signals.

-

Data Extraction and Analysis: Extract the raw signal intensity data from the scanned image. Perform data normalization to correct for technical variations between arrays. Use appropriate statistical methods (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the this compound-treated and control groups, applying a fold-change and p-value cutoff.

Conclusion

This compound exerts a significant influence on the transcriptome of hepatocytes, primarily through the activation of PPARα and PPARγ. This leads to the modulation of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular effects of this compound and other PPAR agonists in the liver. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the key processes involved. Further research, including more extensive transcriptomic and proteomic analyses, will continue to elucidate the intricate regulatory networks governed by this compound in hepatocytes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tesaglitazar Signaling Pathways in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with potent activity on both PPARα and PPARγ subtypes.[1][2] PPARs are ligand-activated nuclear transcription factors that play a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[3][4] By simultaneously activating both PPARα and PPARγ, this compound was developed to combine the glucose-lowering effects of PPARγ activation, characteristic of thiazolidinediones (TZDs), with the lipid-modulating benefits of PPARα activation, seen with fibrates.[5] Adipose tissue is a primary target for this compound, as it highly expresses PPARγ, the master regulator of adipogenesis and a key player in insulin sensitivity. This guide provides a detailed technical overview of the molecular signaling pathways modulated by this compound in adipose tissue, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Mechanism of this compound

The fundamental mechanism of this compound action involves direct binding to and activation of PPARα and PPARγ. In the adipocyte, this compound diffuses through the cell membrane and into the nucleus, where it acts as a ligand for the PPARs. Upon binding, the PPAR undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This activated PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, initiating the transcription of genes that regulate a wide array of metabolic processes.

The dual nature of this compound is reflected in its binding affinities, with a higher potency for PPARγ compared to PPARα. The EC50 (half-maximal effective concentration) for this compound is approximately 0.2 µM for both rat and human PPARγ, while for PPARα, it is 13.4 µM for the rat subtype and 3.6 µM for the human subtype.

Key Downstream Signaling Pathways in Adipose Tissue

This compound's activation of PPARs in adipocytes triggers a cascade of downstream events that collectively improve systemic metabolic health. These can be categorized into effects on glucose homeostasis, lipid metabolism, adipokine secretion, and inflammation.

Regulation of Glucose Homeostasis

A primary benefit of PPARγ activation in adipose tissue is enhanced insulin sensitivity. This compound achieves this through multiple mechanisms, most notably by increasing the expression and translocation of the insulin-responsive glucose transporter, GLUT4.

-

GLUT4 Expression and Translocation: PPARγ activation directly upregulates the transcription of the SLC2A4 gene, which codes for GLUT4. Increased GLUT4 protein levels lead to a larger intracellular pool of vesicles ready for deployment. Upon insulin signaling, these GLUT4-containing vesicles translocate to the plasma membrane, increasing the capacity of the adipocyte to take up glucose from the bloodstream. Studies with other PPARγ agonists have demonstrated that they not only increase total GLUT4 but also directly stimulate its translocation to the cell surface, even in the basal state.

Modulation of Lipid Metabolism

This compound profoundly impacts lipid handling in adipose tissue by promoting the storage of free fatty acids (FFAs) and regulating the expression of key metabolic enzymes.

-

Lipogenesis and FFA Uptake: PPARγ activation enhances the adipocyte's ability to take up and store FFAs. It upregulates genes involved in fatty acid transport (e.g., CD36) and triglyceride synthesis. Concurrently, PPARα activation can increase the expression of lipoprotein lipase (LPL) in adipose tissue, which hydrolyzes triglycerides from circulating lipoproteins, making FFAs available for uptake by the adipocyte. This "trapping" of FFAs in subcutaneous adipose tissue reduces their circulation and prevents ectopic lipid accumulation in non-adipose tissues like the liver and muscle, which is a key contributor to insulin resistance.

-

Lipolysis: The net effect of this compound is to promote lipid storage and reduce FFA release. By improving insulin sensitivity, this compound enhances insulin's natural ability to suppress lipolysis (the breakdown of stored triglycerides). Insulin signaling normally inhibits the activity of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.

Regulation of Adipokine Secretion

Adipose tissue functions as an endocrine organ, secreting signaling molecules called adipokines. This compound favorably modulates the adipokine profile, particularly by increasing the production of adiponectin.

-

Adiponectin: Adiponectin is an insulin-sensitizing and anti-inflammatory hormone produced almost exclusively by adipocytes. Low levels are strongly associated with obesity and insulin resistance. PPARγ activation is a potent stimulus for adiponectin gene transcription and secretion. Studies in db/db mice show that this compound treatment dramatically upregulates adiponectin mRNA in adipose tissue, leading to significantly increased plasma adiponectin levels. This is a key mechanism through which this compound exerts its systemic insulin-sensitizing effects.

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue, characterized by macrophage infiltration, is a hallmark of obesity-associated insulin resistance. This compound exerts anti-inflammatory effects, partly by modulating macrophage populations.

-

Macrophage Modulation: In diabetic ob/ob mice, this compound treatment has been shown to reduce the total number of macrophages in both epididymal and subcutaneous adipose depots. This reduction is primarily due to a decrease in the pro-inflammatory M1 macrophage population (CD11c+).

-

Thermogenesis: Interestingly, the reduction in inflammation is linked to an increase in thermogenic capacity. This compound treatment significantly induces the expression of Uncoupling Protein 1 (UCP-1) mRNA in adipocytes, a key marker of "browning" or beige adipocyte formation. Inflammation is known to inhibit UCP-1 expression, suggesting that by reducing inflammatory signals, this compound may promote a more metabolically active adipose tissue phenotype.

Quantitative Data Summary

The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its activity and metabolic impact.

Table 1: this compound Potency on PPAR Subtypes

| Receptor | Species | EC50 | Reference |

|---|---|---|---|

| PPARγ | Human | ~0.2 µM | |

| PPARγ | Rat | ~0.2 µM | |

| PPARα | Human | 3.6 µM |

| PPARα | Rat | 13.4 µM | |

Table 2: Metabolic Effects of this compound in Obese Zucker Rats

| Parameter | Group | Fasting | Post-Load (2-h AUC) | Reference |

|---|---|---|---|---|

| Plasma Glucose | Obese Control | Lowered by this compound | +19% vs Lean | |

| Plasma Insulin | Obese Control | Substantially Reduced | +849% vs Lean | |

| Plasma TG | Obese Control | Markedly Lowered | +413% vs Lean | |

| Plasma FFA | Obese Control | Not Affected | +53% vs Lean | |

| Hepatic TG Secretion | Obese Control | -47% | N/A | |

| Plasma TG Clearance | Obese Control | +490% | N/A |

Data from obese rats treated with this compound (3 µmol·kg⁻¹·day⁻¹) for 4 weeks compared to untreated obese controls.

Table 3: Effects of this compound in a 12-Week Clinical Trial (Non-Diabetic, Insulin-Resistant Subjects)

| Parameter (at 1.0 mg/day dose) | Change from Baseline | 95% Confidence Interval | p-value | Reference |

|---|---|---|---|---|

| Fasting Triglycerides | -37% | -43% to -30% | <0.0001 | |

| HDL-Cholesterol | +16% | 8% to 24% | <0.0001 | |

| Non-HDL-Cholesterol | -15% | -20% to -10% | <0.0001 | |

| NEFA | -40% | -51% to -27% | <0.0001 | |

| Fasting Insulin | -35% | N/A | <0.0001 |

| Fasting Plasma Glucose | -0.47 mmol/L | N/A | <0.0001 | |

Table 4: Effects of this compound in a 12-Week Clinical Trial (Type 2 Diabetes Patients)

| Parameter (at 1.0 mg/day dose) | Change from Baseline | p-value | Reference |

|---|---|---|---|

| Fasting Plasma Glucose | -41.1 mg/dL | <0.0001 | |

| Triglycerides | -32.9% | <0.01 | |

| HDL-Cholesterol | +13.0% | <0.001 |

| Apolipoprotein B | -15.7% | <0.0001 | |

Experimental Protocols & Workflows

Investigating the effects of this compound on adipose tissue involves a range of molecular and cellular biology techniques. Below are generalized protocols based on methods cited in the literature.

General Experimental Workflow for In Vivo Studies

The diagram below illustrates a typical workflow for assessing the effects of a PPAR agonist like this compound in a rodent model of obesity or diabetes.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying mRNA levels of target genes (e.g., Adipoq, Slc2a4, Ucp1) in adipose tissue.

1. Materials:

-

Frozen adipose tissue (~50-100 mg)

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform, Isopropanol, 75% Ethanol

-

Nuclease-free water

-

cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (forward and reverse)

-

qPCR-compatible plates and seals

-

qPCR instrument

2. Procedure:

-

RNA Extraction:

-

Homogenize frozen adipose tissue in 1 mL of TRIzol reagent using a bead homogenizer.

-

Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA pellet will be at the bottom.

-

Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes.

-

Air-dry the pellet and resuspend in nuclease-free water. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, random primers, and reaction buffer according to the manufacturer's protocol.

-

Perform reverse transcription in a thermal cycler.

-

-

qPCR:

-

Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.

-

Run the plate in a qPCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Include a melt curve analysis to verify primer specificity.

-

Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Tbp, Gapdh).

-

Protocol: Protein Analysis by Western Blot

This protocol is for detecting specific proteins (e.g., GLUT4, Adiponectin, p-AKT) in adipose tissue lysates.

1. Materials:

-

Frozen adipose tissue (~100-200 mg)

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

Dounce or bead homogenizer.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary and HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

2. Procedure:

-

Protein Extraction:

-

Mince and homogenize adipose tissue in ice-cold lysis buffer.

-

Rotate the lysate for 30-60 minutes at 4°C.

-

Centrifuge at ~18,000 x g for 20 minutes at 4°C to pellet debris.

-

Carefully aspirate the infranatant (the protein-containing layer below the upper fat cake) into a new tube.

-

-

Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Mix 20-40 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Protocol: Flow Cytometry of Adipose Tissue Macrophages

This protocol is for isolating the stromal vascular fraction (SVF) from adipose tissue and phenotyping macrophage populations.

1. Materials:

-

Fresh adipose tissue (e.g., epididymal fat pad).

-

Digestion buffer (e.g., HBSS with 1 mg/mL collagenase D and 2.4 U/mL dispase II).

-

FACS buffer (e.g., PBS with 2% FBS).

-

Red Blood Cell (RBC) Lysis Buffer.

-

Fluorescently-conjugated antibodies (e.g., F4/80, CD11b, CD45, CD11c, CD206).

-

Flow cytometer.

2. Procedure:

-

SVF Isolation:

-

Mince fresh adipose tissue finely in a petri dish.

-

Incubate in digestion buffer for 30-45 minutes at 37°C with shaking.

-

Quench the digestion by adding FACS buffer and filter the suspension through a 100 µm cell strainer to remove debris.

-

Centrifuge at 500 x g for 10 minutes. The pellet is the SVF, and the top layer contains mature adipocytes.

-

Resuspend the SVF pellet in RBC lysis buffer and incubate for 5 minutes. Neutralize with FACS buffer and centrifuge again.

-

Resuspend the final SVF pellet in FACS buffer and count viable cells.

-

-

Antibody Staining:

-

Aliquot ~1x10⁶ SVF cells per tube.

-

Add a cocktail of fluorescently-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash cells with FACS buffer and centrifuge to remove unbound antibodies.

-

Resuspend cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on live, single cells, then on CD45+ leukocytes.

-

Within the leukocyte gate, identify macrophages as F4/80+ and CD11b+.

-

Further phenotype macrophages based on markers like CD11c (M1-like) and CD206 (M2-like).

-

Conclusion

This compound exerts a complex and beneficial array of effects on adipose tissue by activating the dual PPARα/γ signaling pathways. Its core mechanism involves the transcriptional regulation of genes controlling glucose and lipid metabolism, leading to enhanced insulin sensitivity, improved lipid storage capacity, favorable adipokine secretion, and reduced local inflammation. This multi-pronged action at the level of the adipocyte underscores the therapeutic potential of dual PPAR agonism for treating metabolic diseases characterized by insulin resistance and dyslipidemia. The detailed pathways and methodologies presented in this guide provide a framework for researchers to further explore and leverage this important signaling nexus.

References

- 1. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]

Tesaglitazar: A Dual PPARα/γ Agonist for the Mitigation of Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy remains a leading cause of end-stage renal disease, necessitating the exploration of novel therapeutic strategies. Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has emerged as a promising agent in preclinical studies, demonstrating significant potential in mitigating the progression of diabetic kidney disease. This technical guide provides a comprehensive overview of the role of this compound in ameliorating diabetic nephropathy, with a focus on its mechanism of action, detailed experimental protocols from key studies, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of diabetes and its renal complications.

Introduction to this compound and Diabetic Nephropathy

Diabetic nephropathy is a serious microvascular complication of diabetes, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure.[1] The pathophysiology is complex, involving metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis.[2][3]

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[4][5] By simultaneously activating both isoforms, this compound offers a multi-faceted approach to addressing the underlying metabolic abnormalities that drive diabetic nephropathy.

Mechanism of Action

This compound exerts its renoprotective effects through a combination of systemic metabolic improvements and direct actions on renal cells.

2.1. Systemic Metabolic Effects:

-

Improved Glycemic Control: this compound enhances insulin sensitivity, leading to reduced fasting plasma glucose and HbA1c levels.

-

Lipid Profile Modulation: As a PPARα agonist, it improves dyslipidemia by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.

-

Increased Adiponectin: Activation of PPARγ stimulates the production of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.

2.2. Direct Renal Effects:

-

Anti-fibrotic Action: this compound has been shown to downregulate the expression of profibrotic molecules, most notably Transforming Growth Factor-β1 (TGF-β1). This leads to a reduction in the synthesis and deposition of extracellular matrix proteins like type I and type IV collagen in mesangial and proximal tubule cells.

-

Anti-inflammatory Properties: PPAR activation has known anti-inflammatory effects, which may contribute to the amelioration of renal inflammation, a key component of diabetic nephropathy.

-

Podocyte Protection: In a model of obesity and diabetic nephropathy, this compound treatment led to a marked decrease in the glomerular expression of desmin, a marker of podocyte injury.

The signaling pathway below illustrates the proposed mechanism by which this compound mitigates renal fibrosis in diabetic nephropathy.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in animal models of diabetic nephropathy.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

| Parameter | Control Group (db/db) | This compound-Treated Group (db/db) | P-value | Reference |

| Fasting Plasma Glucose (mg/dL) | 587 ± 39 | 168 ± 23 | < 0.01 | |

| HbA1c (%) | 8.84 ± 0.36 | 3.92 ± 0.09 | < 0.01 | |

| Plasma Insulin (µg/mL) | 6.37 ± 4.4 | 1.98 ± 0.33 | < 0.05 | |

| Total Triglycerides (mg/dL) | 204 ± 28 | 101 ± 13 | < 0.05 | |

| Plasma Adiponectin (µg/mL) | 4.8 ± 0.5 | 11.2 ± 1.1 | < 0.01 | |

| Data are presented as mean ± SEM. db/db mice were treated for 3 months. |

Table 2: Effects of this compound on Renal Parameters in db/db Mice

| Parameter | Control Group (db/db) | This compound-Treated Group (db/db) | P-value | Reference |

| Urinary Albumin Excretion (µ g/24h ) | 389 ± 78 | 89 ± 21 | < 0.01 | |

| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.2 ± 0.2 | < 0.01 | |

| Renal Cortical TGF-β1 mRNA (relative expression) | ~2.5-fold vs. control | ~1.0 (normalized) | < 0.05 | |

| Renal Cortical Type IV Collagen mRNA (relative expression) | ~3.0-fold vs. control | ~1.2 | < 0.05 | |

| Data are presented as mean ± SEM. db/db mice were treated for 3 months. |

Table 3: Effects of this compound on Metabolic and Renal Parameters in Obese Zucker Rats (OZR)

| Parameter | OZR Control | OZR this compound-Treated | P-value | Reference |

| Non-fasting Glucose (mg/dL) | ~200 | ~150 | < 0.05 | |

| Total Cholesterol (mg/dL) | ~250 | ~150 | < 0.05 | |

| Triglycerides (mg/dL) | ~800 | ~200 | < 0.05 | |

| Urinary Albumin Excretion (mg/day) | 8.48 | 3.99 | < 0.05 | |

| Glomerular Filtration Rate (mL/min/kg BW) | ~0.5 | ~0.8 | < 0.05 | |

| Data are presented as approximate values derived from graphs in the cited literature. OZR were treated for 8 weeks. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound and diabetic nephropathy.

4.1. Animal Models and Treatment

-

db/db Mice Study:

-

Animal Model: Male C57BKS/J db/db mice, a model of type 2 diabetes and obesity.

-

Treatment: At 5 months of age, when diabetic nephropathy is established, mice were treated daily by oral gavage with this compound (1 µmol/kg) or vehicle for 3 months.

-

-

Obese Zucker Rat (OZR) Study:

-

Animal Model: Male Obese Zucker Rats, a model of metabolic syndrome and obesity.

-

Treatment: At 20 weeks of age, rats were treated with this compound (1 µmol/kg/day) mixed in their food for 8 weeks.

-

The experimental workflow for a typical preclinical study is depicted below.

4.2. Measurement of Urinary Albumin Excretion

-

Sample Collection: Mice are placed in metabolic cages for 24-hour urine collection.

-

Quantification: Urinary albumin concentration is determined using a mouse-specific albumin ELISA kit according to the manufacturer's instructions. Absorbance is read at 450 nm, and albumin concentration is calculated from a standard curve.

-

Normalization: Albumin excretion is often normalized to urinary creatinine concentration to account for variations in urine volume.

4.3. Histological Analysis of Renal Fibrosis

-

Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm.

-

Staining: Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome or Picrosirius red to visualize collagen deposition and interstitial fibrosis.

-

Quantification: The degree of glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4 based on the percentage of glomerular tuft involvement. The percentage of fibrotic area is quantified using image analysis software on the stained sections.

4.4. Gene Expression Analysis by Quantitative PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from the renal cortex using TRIzol reagent.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Real-time PCR is performed using specific primers for target genes (e.g., TGF-β1, Collagen I, Collagen IV) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

4.5. In Vitro Mesangial Cell Experiments

-

Cell Culture: Primary mouse mesangial cells are cultured in standard medium.

-

Treatment: Cells are exposed to high glucose (30 mmol/L) to mimic hyperglycemic conditions, with or without co-treatment with this compound.

-

Analysis: After treatment, cell lysates and conditioned media are collected to analyze protein expression (e.g., by Western blot) and gene expression (by qPCR) of fibrotic markers.

Discussion and Future Directions

The preclinical data strongly suggest that this compound has a significant therapeutic potential for diabetic nephropathy. Its dual PPARα/γ agonism allows it to address both the systemic metabolic derangements and the local inflammatory and fibrotic processes within the kidney. The marked reduction in albuminuria and glomerulosclerosis observed in animal models is particularly encouraging.

Despite these promising preclinical findings, the clinical development of this compound was discontinued. Nevertheless, the robust scientific evidence supporting the beneficial effects of dual PPARα/γ agonism on renal endpoints suggests that this therapeutic class remains an attractive avenue for further investigation. Future research could focus on developing second-generation dual agonists with improved safety and efficacy profiles. Furthermore, exploring the potential of combination therapies, where a dual PPAR agonist is used alongside existing standards of care for diabetic nephropathy, could offer synergistic benefits.

Conclusion

This compound has demonstrated compelling efficacy in mitigating key features of diabetic nephropathy in preclinical models. Through its dual activation of PPARα and PPARγ, it improves systemic metabolic control and directly targets renal fibrosis and inflammation. The detailed experimental evidence and quantitative data presented in this guide underscore the potential of this therapeutic approach. While this compound itself did not proceed to clinical use, the foundational research provides a strong rationale for the continued development of dual PPAR agonists as a novel strategy to combat diabetic kidney disease.

References

- 1. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diacomp.org [diacomp.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Preclinical Studies of Tesaglitazar in Metabolic Syndrome Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various animal models of metabolic syndrome. The document summarizes key quantitative data, details the experimental protocols used in these studies, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its effects on glucose and lipid metabolism.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by activating both PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose homeostasis.[1] Activation of these receptors leads to changes in the transcription of a wide array of genes involved in metabolic processes.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation leads to increased fatty acid uptake and oxidation, and a reduction in plasma triglycerides.[1]

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[1]

The dual agonism of this compound is intended to synergistically improve both the dyslipidemia and insulin resistance characteristic of metabolic syndrome.[2][3]

Efficacy in Animal Models of Metabolic Syndrome

This compound has been evaluated in several rodent models that recapitulate key features of human metabolic syndrome, including insulin resistance, dyslipidemia, and obesity. The most commonly used models include the obese Zucker rat, the db/db mouse, and various transgenic mouse models.

Effects on Glucose Homeostasis and Insulin Sensitivity

This compound consistently demonstrates improvements in glucose metabolism and insulin sensitivity across multiple preclinical models. Treatment leads to reductions in fasting glucose, improved glucose tolerance, and enhanced insulin-mediated glucose disposal.

Table 1: Effects of this compound on Key Markers of Glucose Metabolism

| Animal Model | Parameter | Control (Obese/Diabetic) | This compound-Treated | % Change | Citation(s) |

| Obese Zucker Rat | Fasting Plasma Glucose | Elevated | Lowered | ↓ | |

| 2-h Post-Load Glucose AUC | Increased (+19% vs Lean) | Improved | ↓ | ||

| Fasting Insulin | Markedly Elevated | Substantially Reduced | ↓ | ||

| 2-h Post-Load Insulin AUC | Increased (+849% vs Lean) | Substantially Reduced | ↓ | ||

| HOMA-IR | Elevated | Lowered | ↓ | ||

| db/db Mouse | Fasting Plasma Glucose | Significantly Elevated | Significantly Lowered | ↓ | |

| ob/ob Mouse | Fasting Blood Glucose | Elevated | Significantly Reduced | ↓ | |

| Fasting Insulin | Elevated | Significantly Reduced | ↓ | ||

| LDLr-/- Mouse | Average Blood Glucose | Elevated | Significantly Decreased | ↓ |

Experimental Protocols: Assessing Glucose Metabolism

The OGTT is a standard procedure to assess the ability of an animal to clear a glucose load from the circulation.

-

Animal Preparation: Rodents are typically fasted for 4-6 hours prior to the test. Water is provided ad libitum.

-

Procedure:

-

A baseline blood sample is collected from the tail vein (t=0 min).

-

A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

-

Subsequent blood samples are collected at timed intervals (e.g., 15, 30, 60, and 120 minutes) after glucose administration.

-

Blood glucose concentrations are measured using a glucometer.

-

-

Data Analysis: Results are often plotted as blood glucose concentration over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.

This technique is the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

-

Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia. Animals are allowed to recover fully.

-

Procedure:

-

The conscious, unrestrained rat is fasted for approximately 5-6 hours.

-

A continuous infusion of human insulin is started to raise plasma insulin to a high physiological level.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of glucose is administered to "clamp" the blood glucose at a normal, fasting level (euglycemia).

-

The procedure continues until a steady-state glucose infusion rate (GIR) is achieved for at least 30 minutes.

-

-

Data Analysis: The steady-state GIR serves as a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Effects on Lipid Metabolism

A hallmark of this compound's preclinical efficacy is its profound impact on dyslipidemia, a key component of the metabolic syndrome.

Table 2: Effects of this compound on Key Markers of Lipid Metabolism

| Animal Model | Parameter | Control (Obese/Diabetic) | This compound-Treated | % Change | Citation(s) |

| Obese Zucker Rat | Fasting Triglycerides (TG) | Markedly Elevated | Markedly Lowered | ↓ | |

| 2-h Post-Load TG AUC | Increased (+413% vs Lean) | Improved | ↓ | ||

| Hepatic TG Secretion | Elevated | Reduced | -47% | ||

| Plasma TG Clearance | Impaired | Increased | +490% | ||

| VLDL Apolipoprotein CIII | Elevated | Reduced | -86% | ||

| Hepatic TG Content | Elevated | Reduced | -50% | ||

| ApoE*3Leiden Mouse | Plasma Cholesterol | Elevated | Decreased | -20% | |

| VLDL Cholesterol | Elevated | Decreased | ↓ | ||

| LDLr-/- Diabetic Mouse | Serum Total Cholesterol (TC) | Elevated | Decreased | ↓ | |

| Serum Triglycerides (TG) | Elevated | Decreased | ↓ | ||

| Serum HDL | Lowered | Increased | ↑ | ||

| Hepatic Cholesterol Content | Elevated | Reduced | ↓ | ||

| Hepatic Triglyceride Content | Elevated | Reduced | ↓ |

Experimental Protocols: Assessing Lipid Metabolism

-